molecular formula C4H5N3O B3058951 1H-Pyrazole-1-carboxamide CAS No. 931-08-8

1H-Pyrazole-1-carboxamide

Cat. No. B3058951
CAS RN: 931-08-8
M. Wt: 111.1 g/mol
InChI Key: DVLHGMFTRAFHPR-UHFFFAOYSA-N
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Description

1H-Pyrazole-1-carboxamidine, also known as Praxadine, is a heterocyclic compound and a pyrazole derivative . It forms the main core of various nonsteroidal anti-inflammatory drugs (NSAIDs) and antihypertensive drugs . It is widely used in drug synthesis studies .


Synthesis Analysis

1H-Pyrazole-1-carboxamidine can be synthesized by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture . It has been used as a substrate for guanylation of amines . N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives have been prepared by heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates .


Molecular Structure Analysis

Theoretical calculations of the protonation route of 1H-Pyrazole-1-carboxamidine showed that the cationic form present in the studied crystals is energetically privileged . The structure–activity relationship (SAR) analysis revealed increased potency of 1-aryl-1H-pyrazole-imidazoline derivatives with the Br, Cl, and methyl substituents in the para-position .


Chemical Reactions Analysis

The guanylation mechanism proceeds with the cationic form of 1H-pyrazole-1-carboxamidine and the deprotonated form of the respective amine . A radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .


Physical And Chemical Properties Analysis

1H-Pyrazole-1-carboxamidine is a powder solid with an off-white appearance and is odorless . It has a melting point range of 167 - 170 °C . It is commercially available as a hydrochloride and has very good solubility in water or DMF .

Scientific Research Applications

Nematocidal and Fungicidal Applications

Pyrazole carboxamide derivatives have been studied for their agricultural applications. A study by Zhao et al. (2017) synthesized novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds, which displayed significant nematocidal activity against Meloidogyne incognita, although they had weak fungicidal properties (Zhao et al., 2017).

Tautomerism and Structural Analysis

Claramunt et al. (2005) investigated the tautomerism of 1H‐pyrazole‐3‐(N‐tert‐butyl)carboxamide, focusing on its structural behavior in both solid state and solution. This study contributed to the understanding of the molecular structure and properties of such compounds (Claramunt et al., 2005).

Anticancer Research

Lu et al. (2014) synthesized novel 1H-pyrazole-3-carboxamide derivatives and evaluated their antiproliferative effects on cancer cells. They also investigated the DNA-binding interactions of these compounds, providing insights into their potential mechanisms as antitumor agents (Lu et al., 2014).

Fungicide Development

Zhang et al. (2023) researched pyrazole carboxamides as succinate dehydrogenase inhibitors (SDHIs), identifying novel 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives with significant antifungal activities against various phytopathogenic fungi. This study suggests a novel approach for developing traditional SDHIs (Zhang et al., 2023).

Nitric Oxide Synthase Inhibition

Lee et al. (2000) prepared 1H-Pyrazole-1-carboxamidines as potential inhibitors of nitric oxide synthase isozymes. This research provided valuable insights into the development of selective inhibitors for different isozymes (Lee et al., 2000).

Enzyme Inhibition Studies

Şen et al. (2013) synthesized and evaluated novel pyrazole carboxamide derivatives for their inhibitory effects on human carbonic anhydrase enzymes. This research contributed to the understanding of potential antiglaucoma agents (Şen et al., 2013).

Synthesis and Modification

Ren et al. (2010) focused on the regioselective synthesis and base-catalyzed transacylation of substituted 1H‐Pyrazole‐4‐carboxamides. Their research contributes to the chemical synthesis and modification of these compounds (Ren et al., 2010).

Antimicrobial Activities

Sharshira and Hamada (2011) explored the antimicrobial activities of certain pyrazolyl-1-carboxamide derivatives. Their findings add to the knowledge of potential antimicrobial agents (Sharshira & Hamada, 2011).

Safety And Hazards

1H-Pyrazole-1-carboxamidine is considered hazardous. It is harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause damage to organs through prolonged or repeated exposure . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

The introduction of the electron-donating group was found to be more active than the electron-withdrawing group at the 4-position of the phenethyl group . This suggests that future research could focus on exploring the effects of different substituents on the phenethyl group of 1H-Pyrazole-1-carboxamidine.

properties

IUPAC Name

pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLHGMFTRAFHPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284284
Record name 1H-Pyrazole-1-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole-1-carboxamide

CAS RN

931-08-8
Record name 1H-Pyrazole-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-08-8
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Record name Carzolamide
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Record name 1H-Pyrazole-1-carboxamide
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Record name 1H-Pyrazole-1-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CARZOLAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
431
Citations
MI El‐Gamal, TB Sim, JH Hong, JH Cho… - Archiv der …, 2011 - Wiley Online Library
… In conclusion, a new series of 3,4-diaryl-1H-pyrazole-1-carboxamide derivatives was synthesized based on our previous literature studies. Among all of these derivatives, compound IIe …
Number of citations: 17 onlinelibrary.wiley.com
MJ Ahsan, V Saini - Beni-Suef University Journal of Basic and Applied …, 2015 - Elsevier
Emergence of multi-drug resistant tuberculosis (MDR-TB) and HIV-TB co-infections potentiate the development of newer antitubercular agents to combat against tuberculosis, a dreadful …
Number of citations: 15 www.sciencedirect.com
K Kumara, AD Kumar, KA Kumar… - Chemical Data Collections, 2018 - Elsevier
Novel pyrazole derivative, 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized, characterized by NMR, mass spectra, FT-IR, UV–…
Number of citations: 35 www.sciencedirect.com
M Pitucha, U Kosikowska, L Urszula… - Medicinal …, 2011 - ingentaconnect.com
… Abstract: N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide … -amino-5-hydroxy-4phenyl-1H-pyrazole-1-carboxamide 2f, was the most effective against the reference …
Number of citations: 14 www.ingentaconnect.com
JP Jasinski, JA Golen, S Samshuddin, B Narayana… - Crystals, 2012 - mdpi.com
Crystals | Free Full-Text | Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and 3,5-Bis(4-fluorophenyl)-4,5-dihydro-…
Number of citations: 15 www.mdpi.com
P Hargunani, N Tadge, M Ceruso, J Leitans… - International journal of …, 2020 - mdpi.com
A series of new 3-phenyl-5-aryl-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide derivatives was designed here, synthesized, and studied for carbonic anhydrase (CAs, …
Number of citations: 5 www.mdpi.com
JT Drummond, G Johnson - Journal of heterocyclic chemistry, 1988 - Wiley Online Library
As part of a program to develop novel mechanism based skeletal muscle relaxants we identified 5‐amino‐3‐hydroxy‐1H‐pyrazole‐1‐carboxamide (1) as a potential structural lead. …
Number of citations: 18 onlinelibrary.wiley.com
M Prabhuswamy, K Kumara, G Pavithra… - Chemical Data …, 2016 - Elsevier
The compound, 5-(3, 4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carboxamide was synthesized by the reaction of 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-…
Number of citations: 16 www.sciencedirect.com
YP Singh, A Tomar, R Das, SR ASHRAY - 2009 - sid.ir
… )-4,5-dihydro-1H-pyrazole-1carboxamide was synthesized in an expedient manner through … )-4,5-dihydro-1H-pyrazole-1carboxamide is reported. This computational prediction analysis …
Number of citations: 3 www.sid.ir
K Kumara, AD Kumar, S Naveen, KA Kumar… - Journal of Molecular …, 2018 - Elsevier
A novel pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was synthesized and characterized by elemental analysis, FT…
Number of citations: 56 www.sciencedirect.com

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